N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
The primary target of F3406-8064 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the control of the G1 to S phase transition and is thus a key player in cell proliferation .
Mode of Action
F3406-8064 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F3406-8064 prevents cells from entering the S phase, where DNA replication occurs. This leads to a halt in cell proliferation .
Result of Action
The result of F3406-8064’s action is a significant inhibition of cell proliferation . In vitro studies have shown that F3406-8064 exhibits superior cytotoxic activities against various cell lines . This suggests that F3406-8064 could potentially be used as a therapeutic agent in conditions characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine scaffold.
Functionalization: The core structure is then functionalized with various substituents, including the 5-fluoro-2-methylphenyl and 7-methyl-3-oxo-5-phenyl groups.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Triazolopyrazine Derivatives: These compounds have similar biological activities and are used in anticancer research.
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-8-9-16(22)11-17(13)24-19(28)12-26-21(29)27-18(25-26)10-14(2)23-20(27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMDXILTODLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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